![molecular formula C28H42N4O3 B12682911 N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 93964-89-7](/img/structure/B12682911.png)
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dodecyloxyethyl group, an ethyl group, and a nitrophenylazo group attached to an aniline core. Its molecular structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Formation of the Dodecyloxyethyl Intermediate: This step involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol.
Azo Coupling Reaction: The 2-(dodecyloxy)ethanol is then reacted with 4-nitroaniline in the presence of a coupling agent such as sodium nitrite and hydrochloric acid to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethyl and dodecyloxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation: The aniline core can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products
Reduction: Formation of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The dodecyloxyethyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(2-mesyl-4-nitrophenyl)azo]aniline
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-chlorophenyl)azo]aniline
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-methylphenyl)azo]aniline
Uniqueness
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenylazo group allows for specific interactions with biological targets, while the dodecyloxyethyl and ethyl groups enhance its solubility and stability.
Eigenschaften
CAS-Nummer |
93964-89-7 |
|---|---|
Molekularformel |
C28H42N4O3 |
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C28H42N4O3/c1-3-5-6-7-8-9-10-11-12-13-23-35-24-22-31(4-2)27-18-14-25(15-19-27)29-30-26-16-20-28(21-17-26)32(33)34/h14-21H,3-13,22-24H2,1-2H3 |
InChI-Schlüssel |
HPYDMCBDLHYDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


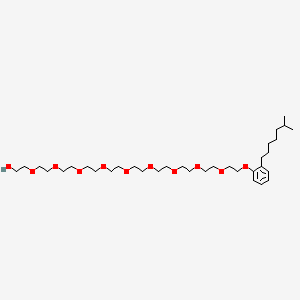

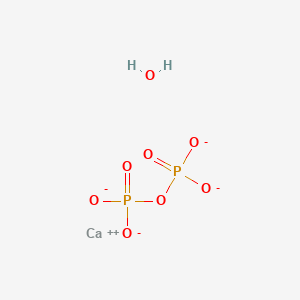
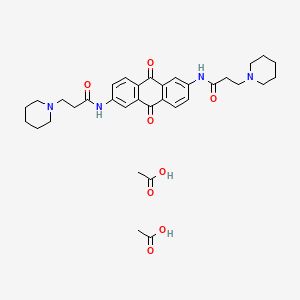

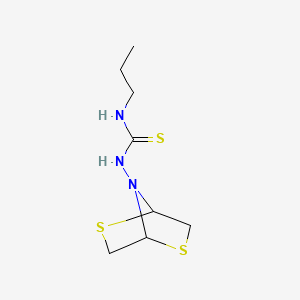
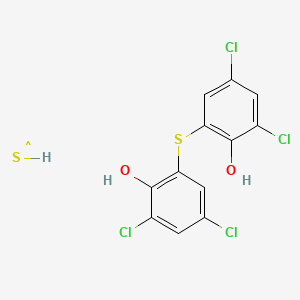


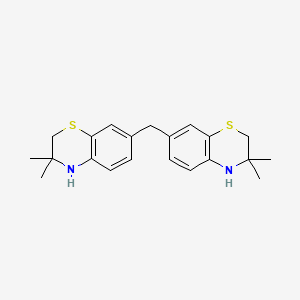
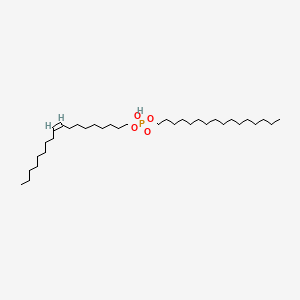
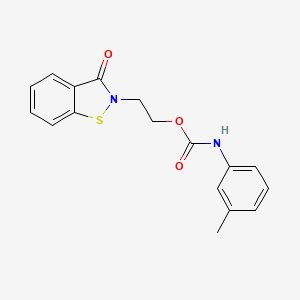

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
